molecular formula C14H14N4O3 B12334005 2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile

2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile

Cat. No.: B12334005
M. Wt: 286.29 g/mol
InChI Key: LKYFAOOOYGQZSO-GOMUTKLJSA-N
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Description

2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile is a complex organic compound with the molecular formula C14H14N4O3. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a significant subject of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-amino-3-butenedinitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to the disruption of microtubule dynamics, ultimately causing cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile stands out due to its unique combination of the trimethoxyphenyl group with the butenedinitrile moiety. This combination enhances its ability to interact with multiple molecular targets, making it a versatile compound for various research applications .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

(Z)-2-amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C14H14N4O3/c1-19-12-4-9(5-13(20-2)14(12)21-3)8-18-11(7-16)10(17)6-15/h4-5,8H,17H2,1-3H3/b11-10-,18-8?

InChI Key

LKYFAOOOYGQZSO-GOMUTKLJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C=N/C(=C(/C#N)\N)/C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC(=C(C#N)N)C#N

Origin of Product

United States

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